4-hydroxy-N-methyl-4-phenyl-butyramide
Description
4-Hydroxy-N-methyl-4-phenyl-butyramide is a synthetic amide derivative characterized by a butyramide backbone substituted with a hydroxyl group and a phenyl group at the 4th carbon, along with an N-methyl moiety. The phenyl group enhances lipophilicity, which may influence solubility and biological interactions, while the hydroxyl group could participate in hydrogen bonding or catalytic activity. The absence of a CAS number or regulatory data in the evidence implies that this compound may be a novel derivative requiring further characterization .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-hydroxy-N-methyl-4-phenylbutanamide |
InChI |
InChI=1S/C11H15NO2/c1-12-11(14)8-7-10(13)9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14) |
InChI Key |
JXTGOYIVSODHDS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share functional or structural similarities with 4-hydroxy-N-methyl-4-phenyl-butyramide, enabling comparative analysis:
4-Hydroxy-N-methylbutyramide (CAS 37941-69-8)
- Structure : Lacks the 4-phenyl substituent present in the target compound.
- Regulatory Status : Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) but lacks an EC number.
- Safety : Safety data sheets highlight standard precautions for amides, including consultation with a physician upon exposure .
N-(2-Methoxy-4-(methylsulfonamido)phenyl)butyramide (CAS 78701-57-2)
- Structure : Features a butyramide group with a methoxy and methylsulfonamido-substituted aromatic ring.
- Molecular Weight : 286.35 g/mol (C₁₂H₁₈N₂O₄S).
- Applications : Used in pharmaceutical intermediates, as indicated by its inclusion in commercial catalogs .
- Comparison : The sulfonamido and methoxy groups enhance polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenyl and hydroxyl groups in the target compound. This could result in divergent solubility and target-binding profiles.
N-(4-Amino-2-methoxyphenyl)butanamide Hydrochloride
- Structure: Contains a butyramide linked to an amino-methoxy-substituted phenyl ring.
- Properties: The amino group introduces basicity, while the hydrochloride salt improves aqueous solubility.
- Contrast: The amino group in this analog may facilitate interactions with acidic biological targets, unlike the hydroxyl and phenyl groups in this compound, which prioritize hydrophobic interactions .
Hydroxamic Acid Derivatives ()
- Examples : Compounds 4–10 in include N-methyl-N’-hydroxycarbamoyl and cyclopropane/cyclohexane-substituted hydroxamic acids.
- Activity : These compounds exhibit antioxidant properties, as demonstrated by DPPH radical scavenging assays .
- Divergence: Hydroxamic acids possess a distinct -CONHOH functional group, enabling metal chelation—a feature absent in the target amide. enzyme inhibitors).
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : Analogous compounds in were synthesized via carbamoylation and hydroxamic acid formation, suggesting feasible routes for the target compound .
- Biological Interactions: The phenyl group in this compound may enhance membrane permeability compared to non-aromatic analogs, as seen in lipophilicity-driven drug design .
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